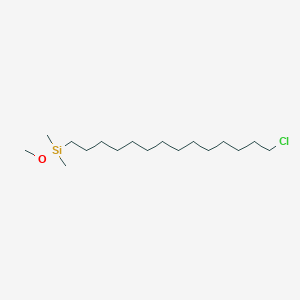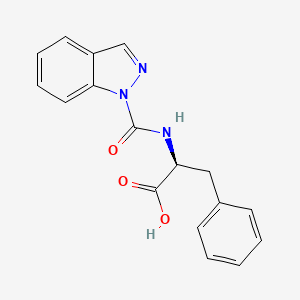
(14-Chlorotetradecyl)(methoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14-Chlorotetradecyl)(methoxy)dimethylsilane is a chemical compound with the molecular formula C17H37ClOSi. It is a silane derivative, characterized by the presence of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.
Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Silanol derivatives are formed.
Oxidation: Oxidized silane derivatives are produced.
Aplicaciones Científicas De Investigación
(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
(14-Bromotetradecyl)(methoxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(14-Iodotetradecyl)(methoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
(14-Chlorotetradecyl)(ethoxy)dimethylsilane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(14-Chlorotetradecyl)(methoxy)dimethylsilane is unique due to its specific combination of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
143099-72-3 |
|---|---|
Fórmula molecular |
C17H37ClOSi |
Peso molecular |
321.0 g/mol |
Nombre IUPAC |
14-chlorotetradecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3 |
Clave InChI |
KVPVMNDFHPRGBI-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)CCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)


![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
